molecular formula C9H15N3O2S B7588252 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine

Cat. No. B7588252
M. Wt: 229.30 g/mol
InChI Key: SPQVNLWVZKEICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine, also known as PTIO, is a nitric oxide (NO) scavenger and a commonly used tool in scientific research. PTIO has been extensively studied for its ability to scavenge NO, a potent signaling molecule involved in a variety of physiological and pathological processes.

Mechanism of Action

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine works by scavenging NO, which is a potent signaling molecule involved in a variety of physiological and pathological processes. NO is produced by a variety of cells, including endothelial cells, macrophages, and neurons, and is involved in the regulation of vascular tone, inflammation, and cell proliferation. 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine reacts with NO to form a stable nitroxide radical, which effectively removes NO from the system.
Biochemical and Physiological Effects:
1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine can inhibit NO-induced relaxation of vascular smooth muscle, reduce the production of reactive oxygen species (ROS), and inhibit the activity of inducible nitric oxide synthase (iNOS). In vivo studies have demonstrated that 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine can reduce blood pressure, inhibit inflammation, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine has several advantages as a tool for scientific research. It is a stable and highly specific NO scavenger, which makes it an ideal tool for studying the role of NO in various physiological and pathological processes. 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine is also relatively inexpensive and easy to use.
However, there are also some limitations to the use of 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine in lab experiments. 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine can react with other molecules besides NO, which can complicate data interpretation. In addition, 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research involving 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine. One area of research is the development of more specific NO scavengers that do not react with other molecules besides NO. Another area of research is the use of 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine in the development of new therapies for diseases such as cancer and cardiovascular disease. Finally, future research could focus on the use of 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine in combination with other drugs to enhance its effectiveness in various experimental settings.

Synthesis Methods

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine can be synthesized by the reaction of 2-pyrazoline with 3-chloro-1,2-benzisothiazole-1,1-dioxide in the presence of sodium ethoxide. The reaction yields 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine as a yellow crystalline solid, which can be purified by recrystallization from ethanol.

Scientific Research Applications

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine is a widely used tool in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. 1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine is commonly used to study the role of NO in various physiological and pathological processes, including cardiovascular function, inflammation, and cancer.

properties

IUPAC Name

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c13-15(14)7-2-9(8-15)10-4-6-12-5-1-3-11-12/h1,3,5,9-10H,2,4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQVNLWVZKEICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-dioxo-N-(2-pyrazol-1-ylethyl)thiolan-3-amine

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